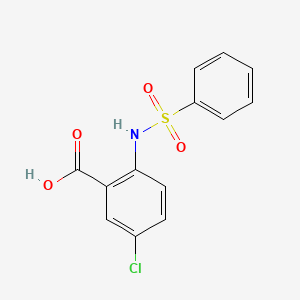
2-Benzenesulfonamido-5-chlorobenzoic acid
Übersicht
Beschreibung
2-Benzenesulfonamido-5-chlorobenzoic acid, also known as Chloramine-T, is a chemical compound with the molecular formula C13H10ClNO4S . It has an average mass of 311.741 Da and a monoisotopic mass of 311.001892 Da .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-[(phenylsulfonyl)amino]benzoic acid . The InChI code is 1S/C13H10ClNO4S/c14-9-6-7-12(11(8-9)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Mechanistic Insights and Chemical Synthesis
Research into 2-benzenesulfonamido-5-chlorobenzoic acid and related compounds reveals their significant role in mechanistic studies and synthetic chemistry. For instance, the mechanism of the Friedel-Crafts reaction involving benzenesulfonamido compounds has been explored to understand their reactivity and potential intermediates in organic synthesis (Koehler, 1962). Such studies contribute to the broader understanding of organic reaction mechanisms, providing insights that are crucial for designing new synthetic routes and compounds.
Antimicrobial and Anti-HIV Activity
Compounds structurally related to 2-benzenesulfonamido-5-chlorobenzoic acid have been synthesized and evaluated for their biological activities. A notable study reported the synthesis of novel benzenesulfonamides with antimicrobial and anti-HIV activities, highlighting the therapeutic potential of these compounds in medicine and pharmacology (Iqbal et al., 2006).
Radioligand Development for Thromboxane A2 Receptor Study
The development of radioligands based on benzenesulfonamido derivatives for studying the thromboxane A2 receptor demonstrates the application of these compounds in biochemical research. Improved synthesis techniques have led to the creation of iodine-125-labeled compounds, facilitating the exploration of receptor-ligand interactions and offering tools for drug development and diagnostic applications (Kan & Tai, 1993).
Environmental and Analytical Chemistry Applications
In environmental and analytical chemistry, derivatives of 2-benzenesulfonamido-5-chlorobenzoic acid have been utilized in the study of pollutant behavior and detection methods. For example, the occurrence and assessment of benzotriazole, benzothiazole, and benzenesulfonamide derivatives in outdoor air particulate matter highlight the environmental presence and potential impact of these compounds, as well as the development of sensitive analytical methods for their detection (Maceira et al., 2018).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-9-6-7-12(11(8-9)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWWQHZZNFJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzenesulfonamido-5-chlorobenzoic acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(2-Carbamoyl-2-cyanoeth-1-en-1-yl)phenoxy]methyl}-3-methylfuran-2-carboxylic acid](/img/structure/B2585815.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2585817.png)
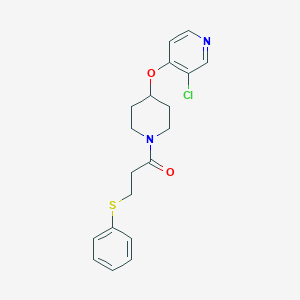
![5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585820.png)
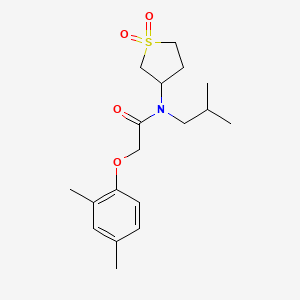
![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2585822.png)
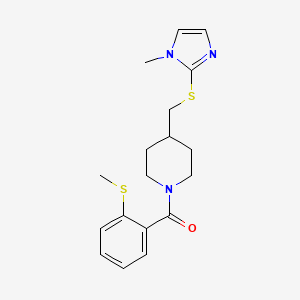

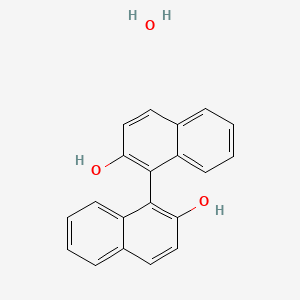

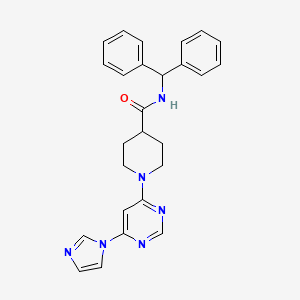
![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)
![(2-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585835.png)
![3,3-Dimethyl-4-[1-[5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2585836.png)